molecular formula C14H11ClN2O5S B12995196 4-(3-(4-(Chlorosulfonyl)phenyl)ureido)benzoic acid

4-(3-(4-(Chlorosulfonyl)phenyl)ureido)benzoic acid

Cat. No.: B12995196
M. Wt: 354.8 g/mol
InChI Key: KKXJOZMWPUNFLD-UHFFFAOYSA-N
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Description

4-(3-(4-(Chlorosulfonyl)phenyl)ureido)benzoic acid is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorosulfonyl group attached to a phenyl ring, which is further connected to a ureido group and a benzoic acid moiety. Its unique structure imparts specific chemical properties that make it valuable for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-(Chlorosulfonyl)phenyl)ureido)benzoic acid typically involves multiple steps, starting with the preparation of 4-(Chlorosulfonyl)benzoic acid. One common method involves the reaction of p-toluenesulfonyl chloride with chromium (VI) oxide in acetic acid and acetic anhydride . This intermediate is then reacted with appropriate reagents to introduce the ureido group and complete the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters such as temperature, solvent choice, and reaction time are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-(Chlorosulfonyl)phenyl)ureido)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can modify the functional groups, leading to new products.

Common Reagents and Conditions

    Substitution: Reagents such as amines or alcohols can be used to replace the chlorosulfonyl group.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield sulfonamide derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

4-(3-(4-(Chlorosulfonyl)phenyl)ureido)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-(4-(Chlorosulfonyl)phenyl)ureido)benzoic acid involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as enzyme inhibition and protein modification .

Comparison with Similar Compounds

Similar Compounds

    4-(Chlorosulfonyl)benzoic acid: Shares the chlorosulfonyl group but lacks the ureido and benzoic acid moieties.

    4-(Carboxymethyl-sulfamoyl)-benzoyladenosine: Contains a similar sulfonyl group but is structurally different.

Uniqueness

4-(3-(4-(Chlorosulfonyl)phenyl)ureido)benzoic acid is unique due to its combination of functional groups, which imparts specific reactivity and versatility. This makes it valuable for a wide range of applications, from organic synthesis to biomedical research .

Properties

Molecular Formula

C14H11ClN2O5S

Molecular Weight

354.8 g/mol

IUPAC Name

4-[(4-chlorosulfonylphenyl)carbamoylamino]benzoic acid

InChI

InChI=1S/C14H11ClN2O5S/c15-23(21,22)12-7-5-11(6-8-12)17-14(20)16-10-3-1-9(2-4-10)13(18)19/h1-8H,(H,18,19)(H2,16,17,20)

InChI Key

KKXJOZMWPUNFLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

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